Acetic acid;benzo[a]anthracene-3,4-diol

PAH Metabolism HPLC Method Development Isomer Separation

Acetic acid;benzo[a]anthracene-3,4-diol, formally named Benz[a]anthracene-3,4-diol, diacetate, is a polycyclic aromatic hydrocarbon (PAH) derivative. It is the diacetylated form of trans-3,4-dihydrodiol of benz[a]anthracene.

Molecular Formula C22H20O6
Molecular Weight 380.4 g/mol
CAS No. 671780-76-0
Cat. No. B12521171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;benzo[a]anthracene-3,4-diol
CAS671780-76-0
Molecular FormulaC22H20O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O
InChIInChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4)
InChIKeyYGQXACQPDJEJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Acetic Acid;benzo[a]anthracene-3,4-diol (CAS 671780-76-0): A Specialized Benz[a]anthracene-3,4-diol Diacetate


Acetic acid;benzo[a]anthracene-3,4-diol, formally named Benz[a]anthracene-3,4-diol, diacetate, is a polycyclic aromatic hydrocarbon (PAH) derivative. It is the diacetylated form of trans-3,4-dihydrodiol of benz[a]anthracene. This compound is not a primary metabolite but a chemically synthesized derivative, primarily utilized as an analytical reference standard and an enabling tool in PAH metabolism research. Its critical function is to facilitate the chromatographic separation of isomeric trans-dihydrodiol metabolites that are otherwise indistinguishable by standard methods [1].

Why Generic Substitution is Ineffective for Benz[a]anthracene-3,4-diol Diacetate


Substituting this compound with the underivatized benz[a]anthracene-3,4-diol or other PAH diol standards is not feasible for specific analytical workflows. A fundamental limitation is that the trans-3,4- and trans-8,9-dihydrodiol isomers of benz[a]anthracene cannot be separated by normal-phase or reversed-phase HPLC methods [1]. Conversion to their respective diacetate derivatives is a prerequisite for their analytical resolution. This chemical derivatization step is essential for the unambiguous identification and quantification of these metabolites, making the diacetate form an indispensable, non-substitutable tool in PAH metabolism studies.

Quantitative Evidence Guide: Benz[a]anthracene-3,4-diol Diacetate for Analytical Separation


HPLC Separation of Isomeric Dihydrodiols: Diacetate vs. Underivatized Diol

The diacetate derivative provides a definitive solution to a critical analytical challenge. Without derivatization, the trans-3,4- and trans-8,9-dihydrodiol isomers of benz[a]anthracene are chromatographically inseparable using standard normal-phase or reversed-phase HPLC [1]. Conversion to this compound (the diacetate) allows for their complete separation on a Vydac C18 column, a prerequisite for subsequent chiral stationary phase HPLC to determine enantiomeric compositions [1].

PAH Metabolism HPLC Method Development Isomer Separation

In Vivo Tumorigenicity Profile Shift: Diacetate vs. Parent Diol for a Structural Analog (DMBA)

For the closely related 7,12-dimethylbenz[a]anthracene (DMBA), the diacetate derivative of its trans-3,4-dihydrodiol exhibits a qualitatively different tumorigenic profile compared to the parent diol. While the parent diol rapidly induces distal mammary cancers without injection site malignancies, the more lipid-soluble diacetate derivative induces both injection site sarcomas and distal mammary cancers [1]. This demonstrates that acetylation of the diol moiety fundamentally alters the compound's in vivo biodistribution and toxicological profile.

Chemical Carcinogenesis Prodrug Tissue-Specific Toxicity

Optimal Application Scenarios for Procuring Acetic Acid;benzo[a]anthracene-3,4-diol


Analytical Reference Standard for PAH Metabolite Identification

This is the primary application. The compound is essential for any laboratory studying the metabolism of benz[a]anthracene. It serves as the critical derivatization standard that enables the HPLC separation of trans-3,4- and trans-8,9-dihydrodiol metabolites, which are otherwise analytically indistinguishable [1]. Procurement is mandatory for establishing validated HPLC assays for these specific metabolites.

Investigating the Role of Lipophilicity in Proximate Carcinogen Activity

Based on class-level evidence from DMBA, the diacetate form can serve as a model compound to study how increased lipophilicity alters the tumorigenic profile of a proximate carcinogen. Researchers can compare the tissue-specific tumor formation (e.g., mammary vs. injection site sarcomas) of a diol versus its diacetate derivative to gain mechanistic insights into local versus distal carcinogenic activation [2].

Chiral Separation and Enantiomeric Purity Determination

After initial separation as a diacetate on a Vydac C18 column, the compound can be further processed to determine its enantiomeric composition using chiral stationary phase HPLC [1]. This makes it a vital tool for studying the stereoselectivity of metabolic enzymes involved in PAH activation, where the (R,R) and (S,S) enantiomers can have vastly different biological fates.

Synthesis of More Complex PAH Derivatives

As a diacetyl-protected diol, this compound can be used as a synthetic intermediate. The acetyl groups protect the diol functionality during further chemical reactions on the polycyclic aromatic ring system, allowing for the creation of diverse benz[a]anthracene derivative libraries for structure-activity relationship (SAR) studies.

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